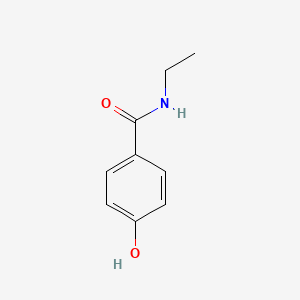

N-ethyl-4-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

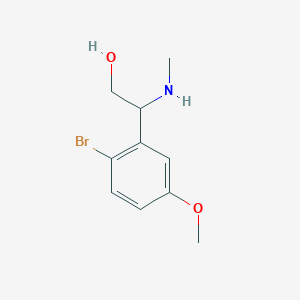

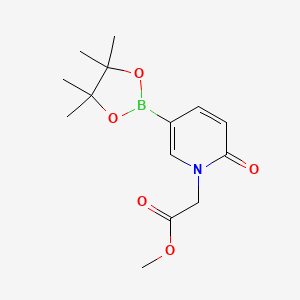

N-ethyl-4-hydroxybenzamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . It is also known as Benzamide, N-ethyl-4-hydroxy- .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The systematic name for this compound is this compound .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 365.1±25.0 °C at 760 mmHg, and a flash point of 174.6±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 46.4±0.3 cm3, and it has a polar surface area of 49 Å2 . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization of Derivatives : A study by Ienascu et al. (2009) focused on synthesizing new derivatives with an o-hydroxybenzamide structure, including ethyl esters and hydrazones, to obtain biologically active compounds. The synthesized compounds were characterized using techniques like FTIR, NMR, MS, and elemental analyses (Ienascu et al., 2009).

Molar Refraction and Polarizability Study : Sawale et al. (2016) investigated the density and refractive index of a compound structurally related to N-ethyl-4-hydroxybenzamide, focusing on its molar refractivity and polarizability effects. This study provides insights into the physical properties of such compounds (Sawale et al., 2016).

HDAC Inhibitors for Cancer Treatment : Yu et al. (2018) developed a new class of N-hydroxybenzamide-based histone deacetylase inhibitors (HDACIs), which are small molecules effective in treating human cancers. This research is significant for understanding the therapeutic potential of such compounds (Yu et al., 2018).

Biosensor Development : A study by Karimi-Maleh et al. (2014) described the development of a biosensor using an N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrode. This sensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing the application of these compounds in biosensing technology (Karimi-Maleh et al., 2014).

Spectroscopic Studies : Ramesh et al. (2020) conducted theoretical and experimental spectroscopic studies on 4-Hydroxybenzamide (4HBM), analyzing its monomeric and dimeric structures. The study provides insights into the molecular structure and chemical reactivity of such compounds (Ramesh et al., 2020).

Antioxidant Activity of Derivatives : A 2013 study by Storozhok et al. synthesized sterically hindered phenols with a 4-hydroxybenzamide structure to investigate their potential as antioxidants. This research contributes to understanding the antioxidant properties of this compound derivatives (Storozhok et al., 2013).

Hydrogen Bonding Equilibrium Study : Majewska et al. (2009) examined the hydrogen bond equilibrium and internal rotation in 2-hydroxy-N,N-diethylbenzamide, which helps in understanding the molecular interactions of similar compounds (Majewska et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-ethyl-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNFPNSAOIJCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)

![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)